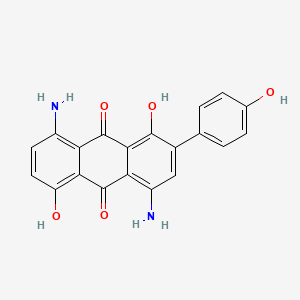

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C20H14N2O5 and a molecular weight of 362.34 g/mol . This compound is known for its distinctive structure, which includes multiple hydroxyl and amino groups attached to an anthracene backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione typically involves a multi-step process. One common method is the acid-catalyzed aldol condensation reaction. The process begins with the reaction of 1,5-diaminoanthraquinone with formaldehyde to form 1,5-dimethylaminoanthraquinone. This intermediate is then reacted with a keto-aldehyde to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, often facilitated by reagents such as halogens or alkylating agents.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Industry: It is used in the production of high-performance materials and as a component in certain types of sensors

Mechanism of Action

The mechanism of action of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione can be compared to other anthraquinone derivatives, such as:

1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but lacks the hydroxyphenyl group, resulting in different chemical and biological properties.

1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Another closely related compound with variations in its functional groups, leading to distinct reactivity and applications

These comparisons highlight the unique properties of 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, particularly its enhanced reactivity and potential for diverse applications.

Biological Activity

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)- is a synthetic compound belonging to the anthraquinone family. Its unique structure incorporates multiple functional groups that contribute to its biological activity, particularly in cancer research and antimicrobial applications. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H14N2O5

- Molecular Weight : 362.34 g/mol

- CAS Number : 7098-08-0

- LogP : 3.51

The biological activity of 9,10-anthracenedione derivatives is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells . The presence of amino and hydroxyl groups enhances solubility and reactivity, making these compounds effective in various biological contexts.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of anthraquinone derivatives. For instance:

- In vitro Studies : Research indicates that 9,10-anthracenedione derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study showed that these compounds could significantly reduce cell viability in breast cancer cells (MCF-7) at concentrations as low as 10 µM .

- Mechanistic Insights : The compound's mechanism involves the generation of reactive oxygen species (ROS), which further activates apoptotic pathways .

Antimicrobial Properties

The compound has shown promising results against a range of pathogens:

- Bacterial Activity : In vitro assays revealed that 9,10-anthracenedione exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : Additionally, it has demonstrated antifungal properties against Candida species, indicating its potential use in treating fungal infections .

Case Studies

Applications in Medicine

The diverse biological activities of 9,10-anthracenedione derivatives have led to their exploration in various medical applications:

- Cancer Therapy : Due to their ability to induce apoptosis in cancer cells, these compounds are being investigated as potential chemotherapeutic agents.

- Antimicrobial Agents : Their effectiveness against bacteria and fungi positions them as candidates for developing new antimicrobial treatments.

- Dye Synthesis : Beyond biological applications, the compound is also utilized in dye synthesis due to its vibrant color properties and stability .

Properties

CAS No. |

7098-08-0 |

|---|---|

Molecular Formula |

C20H14N2O5 |

Molecular Weight |

362.3 g/mol |

IUPAC Name |

4,8-diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H14N2O5/c21-11-5-6-13(24)16-14(11)20(27)17-15(19(16)26)12(22)7-10(18(17)25)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2 |

InChI Key |

MOLVDYADKVCUCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.